molecular formula C12H10O2 B1598848 4-(5-Methyl-2-furyl)benzaldehyde CAS No. 400748-10-9

4-(5-Methyl-2-furyl)benzaldehyde

Cat. No. B1598848
M. Wt: 186.21 g/mol
InChI Key: XVPPZRZUEUFYSM-UHFFFAOYSA-N
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Description

4-(5-Methyl-2-furyl)benzaldehyde is a chemical compound with the CAS Number: 400748-10-9 . It has a molecular weight of 186.21 and its IUPAC name is 4-(5-methyl-2-furyl)benzaldehyde . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of 4-(5-Methyl-2-furyl)benzaldehyde is C12H10O2 . The InChI code is 1S/C12H10O2/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-8H,1H3 .


Physical And Chemical Properties Analysis

4-(5-Methyl-2-furyl)benzaldehyde is a solid at room temperature . It has a molecular weight of 186.21 .

Scientific Research Applications

Paterno-Büchi Reaction

The Paterno-Büchi reaction, a photochemical [2+2] cycloaddition, has been explored using derivatives of 5-methyl-2-furyl compounds. For instance, 5-methyl-2-furyl-phenylmethanol derivatives have been shown to react with benzophenone to yield adducts through a process that involves single electron transfer and radical coupling, demonstrating the regioselectivity influenced by the stability of intermediates (D’Auria & Racioppi, 2000).

Bioproduction of Benzaldehyde

Benzaldehyde, known for its apricot and almond-like aroma, is significant in the flavor industry. A study focusing on the bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor highlighted the potential for enhanced production. This biotechnological approach presents an alternative to chemical synthesis, emphasizing the importance of optimizing conditions for microbial biotransformation (Craig & Daugulis, 2013).

Biginelli Reaction

The synthesis of tetrahydropyrimidinones via the Biginelli reaction has been achieved using 5-aryl-2-furaldehydes, demonstrating the utility of these compounds in generating pharmacologically relevant structures. This research provides insights into the reactivity and potential applications of substituted furaldehydes in medicinal chemistry (Vakhula et al., 2018).

Antiproliferative Activity

Furylquinones synthesized from 2-furaldehyde have shown promising antiproliferative activity against human tumor cell lines. This research underscores the potential therapeutic applications of compounds derived from 4-(5-Methyl-2-furyl)benzaldehyde in the development of anticancer agents (Benites et al., 2008).

Optical Properties of Complexes

The synthesis of aluminum and zinc complexes with ligands derived from substituted 2-furyl compounds has been explored for their optical properties. These studies provide insights into the potential applications of these complexes in materials science, particularly in the development of photoluminescent materials (Barberis & Mikroyannidis, 2006).

properties

IUPAC Name

4-(5-methylfuran-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPPZRZUEUFYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409801
Record name 4-(5-methyl-2-furyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-2-furyl)benzaldehyde

CAS RN

400748-10-9
Record name 4-(5-methyl-2-furyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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